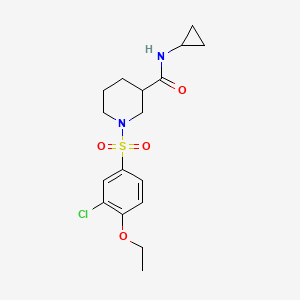![molecular formula C17H21N3O4S B11127032 2-(4-Methoxy-3-methylbenzenesulfonamido)-N-[(pyridin-2-YL)methyl]propanamide](/img/structure/B11127032.png)
2-(4-Methoxy-3-methylbenzenesulfonamido)-N-[(pyridin-2-YL)methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxy-3-methylbenzenesulfonamido)-N-[(pyridin-2-YL)methyl]propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and a sulfonamide group attached to a benzene ring, along with a pyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-3-methylbenzenesulfonamido)-N-[(pyridin-2-YL)methyl]propanamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 4-methoxy-3-methylbenzenesulfonyl chloride, which is then reacted with an appropriate amine to form the sulfonamide. The final step involves the coupling of the sulfonamide with a pyridine derivative under specific reaction conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-3-methylbenzenesulfonamido)-N-[(pyridin-2-YL)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the sulfonamide group can produce an amine derivative .
Scientific Research Applications
2-(4-Methoxy-3-methylbenzenesulfonamido)-N-[(pyridin-2-YL)methyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-3-methylbenzenesulfonamido)-N-[(pyridin-2-YL)methyl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyridine moiety can also interact with aromatic residues through π-π stacking interactions .
Comparison with Similar Compounds
Similar Compounds
2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride: Similar in structure but with a chloromethyl group instead of a sulfonamide group.
3-Methoxy-4-(2-methyl-2H-1,2,3-triazol-4-yl)pyridin-2-amine: Contains a triazole ring instead of a benzene ring.
Uniqueness
2-(4-Methoxy-3-methylbenzenesulfonamido)-N-[(pyridin-2-YL)methyl]propanamide is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. The presence of both a sulfonamide and a pyridine moiety provides opportunities for interactions with a wide range of molecular targets.
Properties
Molecular Formula |
C17H21N3O4S |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-[(4-methoxy-3-methylphenyl)sulfonylamino]-N-(pyridin-2-ylmethyl)propanamide |
InChI |
InChI=1S/C17H21N3O4S/c1-12-10-15(7-8-16(12)24-3)25(22,23)20-13(2)17(21)19-11-14-6-4-5-9-18-14/h4-10,13,20H,11H2,1-3H3,(H,19,21) |
InChI Key |
XSUNBSQZUHLDCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC(C)C(=O)NCC2=CC=CC=N2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 5-methyl-2-({[1-(propan-2-yl)-1H-indol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11126956.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11126960.png)
![[4-(4-chlorophenyl)-4-hydroxypiperidino][4-chloro-2-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B11126971.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11126973.png)

![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-3-carboxamide](/img/structure/B11126977.png)
![1-(4-Methoxy-3-methylbenzenesulfonyl)-N-[3-(morpholin-4-YL)propyl]piperidine-3-carboxamide](/img/structure/B11126979.png)

![(2Z)-2-(1,3-benzoxazol-2-yl)-3-[4-(dimethylamino)phenyl]-1-(4-propoxyphenyl)prop-2-en-1-one](/img/structure/B11127015.png)
![6-imino-13-methyl-2-oxo-N-(prop-2-en-1-yl)-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11127019.png)
![N-cyclohexyl-3-methyl-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B11127021.png)
![5-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(4-hydroxyphenyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B11127022.png)
![1-isopropyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-6-carboxamide](/img/structure/B11127025.png)
![3-allyl-5-((Z)-1-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11127027.png)
